molecular formula C21H17NO3 B14491275 N-Benzoyl-N-(benzyloxy)benzamide CAS No. 64583-71-7

N-Benzoyl-N-(benzyloxy)benzamide

Cat. No.: B14491275
CAS No.: 64583-71-7
M. Wt: 331.4 g/mol
InChI Key: RVNGZTWKOYZWMP-UHFFFAOYSA-N
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Description

N-Benzoyl-N-(benzyloxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group and a benzyloxy group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-N-(benzyloxy)benzamide typically involves the reaction of benzoyl chloride with benzyloxyamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_5\text{OCH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CONHCH}_2\text{C}_6\text{H}_5 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common.

Chemical Reactions Analysis

Types of Reactions: N-Benzoyl-N-(benzyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to form benzyl alcohol derivatives.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: N-substituted benzamides.

Scientific Research Applications

Properties

CAS No.

64583-71-7

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

N-benzoyl-N-phenylmethoxybenzamide

InChI

InChI=1S/C21H17NO3/c23-20(18-12-6-2-7-13-18)22(21(24)19-14-8-3-9-15-19)25-16-17-10-4-1-5-11-17/h1-15H,16H2

InChI Key

RVNGZTWKOYZWMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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